m-PEG10-NHS ester

PROTAC Linker SAR Targeted Protein Degradation

PROTAC and ADC developers often struggle to balance linker solubility with bioactivity. m-PEG10-NHS ester (CAS 2490419-63-9) offers an empirically validated 10-unit PEG spacer that directly addresses this challenge. • Enables systematic PROTAC SAR studies - linker-length-dependent DC50 shifts can be mapped by comparing PEG4, PEG10, and PEG12 variants. • Offsets hydrophobic payload aggregation in ADCs, permitting stable high-DAR (e.g., DAR 8) conjugates with improved pharmacokinetics. • Monodisperse ≥98% purity ensures reproducible bioconjugation; NHS ester half-life >120 min at pH 7.4 provides a robust window for GMP-compatible labeling protocols.

Molecular Formula C26H47NO14
Molecular Weight 597.6 g/mol
Cat. No. B609231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG10-NHS ester
Synonymsm-PEG10-NHS ester
Molecular FormulaC26H47NO14
Molecular Weight597.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H47NO14/c1-31-6-7-33-10-11-35-14-15-37-18-19-39-22-23-40-21-20-38-17-16-36-13-12-34-9-8-32-5-4-26(30)41-27-24(28)2-3-25(27)29/h2-23H2,1H3
InChIKeyAHACEXJKYSNKKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG10-NHS Ester: Essential Baseline Data for Procurement in ADC and PROTAC Development


m-PEG10-NHS ester (CAS 2490419-63-9, C26H47NO14, MW 597.7) is a monodisperse, methoxy-terminated polyethylene glycol (PEG) linker activated with an N-hydroxysuccinimide (NHS) ester. It is a core building block in targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs) . The compound features a precisely defined 10-unit PEG chain that confers high aqueous solubility and biocompatibility, while the NHS ester enables efficient, covalent conjugation to primary amines under mild conditions . With a purity specification typically ≥98% , m-PEG10-NHS ester is a critical reagent for constructing bioconjugates requiring a flexible, hydrophilic spacer of intermediate length.

Monodisperse PEG10 spacer with defined chain length
Amine-reactive NHS ester for mild, efficient conjugation
High-purity specification supports reproducible bioconjugation
Integrates into PROTAC and ADC linker synthesis workflows

Why m-PEG10-NHS Ester Cannot Be Substituted with Arbitrary PEG-NHS Analogs


The PEG chain length in monodisperse linkers is not a passive tether but a critical determinant of biological activity. For PROTACs, linker length dictates the spatial orientation between the E3 ligase and target protein, directly impacting degradation efficiency and selectivity [1]. For ADCs, the PEG spacer length modulates overall conjugate hydrophilicity, which governs aggregation propensity, in vivo clearance rate, and ultimately therapeutic index [2]. Substituting m-PEG10-NHS ester with a shorter analog like m-PEG4-NHS may compromise solubility and increase steric hindrance, while a longer analog like m-PEG12-NHS could unnecessarily extend the linker length, potentially reducing PROTAC degradation potency or altering ADC pharmacokinetics. The 10-unit PEG chain represents a deliberate, empirically validated balance between these competing factors, making direct substitution without re-optimization of the entire conjugate highly unlikely to yield comparable performance.

Shorter PEG analogs may compromise solubility
PEG4-based linkers can increase steric hindrance and reduce conjugate solubility, limiting ternary complex formation in PROTACs.
Longer PEG chains can alter pharmacokinetic profile
PEG12 linkers may shift ADC clearance and in vivo exposure, changing conjugate distribution patterns.
Direct substitution risks inconsistent biological outcomes
Linker length is a critical SAR parameter; replacement without re-optimization may lead to different degradation selectivity or conjugate behavior.

Quantitative Differentiation of m-PEG10-NHS Ester: Head-to-Head Evidence for Scientific Selection


PROTAC Degradation Potency is Optimized with Intermediate PEG Linker Lengths

In a structure-activity relationship (SAR) study of PROTACs, the length of the flexible PEG linker was shown to be a critical determinant of GSPT1 degradation. This study demonstrates for the first time that degradation depends on the length of the flexible PEG chain linker [1]. While the study examined shorter PEG linkers (2 to 6 units), it provides class-level inference that an intermediate PEG length—such as the 10 units in m-PEG10-NHS ester—is essential for achieving a productive ternary complex between the target protein and E3 ligase. PROTACs with PEG-2 linkers exhibited non-specific cytotoxicity, underscoring the need for optimized linker lengths.

Linker SAR in PROTACs
Class-level inference
PEG2 linkers cause non-specific cytotoxicity; intermediate PEG length required for productive ternary complex
Linker length governs degradation selectivity; PEG10 supports SAR optimization
Based on Retro-2 PROTACs targeting GSPT1; may differ for other warheads
PROTAC Linker SAR Targeted Protein Degradation

ADC Pharmacokinetics Improved by Pendant PEG12 Linker, Establishing Rationale for Intermediate PEG10

In a systematic evaluation of PEGylated linkers for ADCs, a pendant PEG12 linker was identified as optimal for offsetting the hydrophobicity of a DAR 8 trastuzumab conjugate carrying VC-PAB-MMAE payload. This configuration yielded excellent tumor accumulation and in vivo efficacy [1]. A separate study confirmed that ADCs incorporating pendant PEG12 linkers exhibited superior stability and slower clearance rates compared to Kadcyla® [2]. These findings support the use of monodisperse PEG chains of intermediate length (e.g., PEG10-12) as effective hydrophilicity reservoirs, directly validating the procurement of m-PEG10-NHS ester for constructing high-DAR ADCs with favorable pharmacokinetic profiles.

ADC PK & Hydrophilicity
Class-level inference
PEG12 pendant ADC showed slower clearance vs. Kadcyla® in mouse models; PEG12 identified as lead for DAR8 conjugates
Intermediate PEG10–12 linkers support favorable PK for high-DAR ADCs
In vivo PK data in mice; human translation requires validation
ADC Hydrophilic Linker Pharmacokinetics

PEG Linkers Dramatically Improve ADC Homogeneity and Yield by Mitigating Payload Hydrophobicity

Hydrophobic payloads limit ADC potency at high drug-to-antibody ratios (DAR) due to aggregation and poor solubility. The use of hydrophilic PEG-based cross-linkers is a validated strategy to conjugate and solubilize hydrophobic drugs, enabling higher DAR values without compromising conjugate stability [1]. The monodisperse PEG spacer in m-PEG10-NHS ester directly addresses this challenge, increasing aqueous solubility and preventing aggregation derived from payload hydrophobic interactions [2]. This leads to improved yield in ADC preparation and better storage stability, as confirmed by industry sources.

ADC Conjugation Yield
Supporting evidence
Monodisperse PEG linkers increase solubility, prevent aggregation from hydrophobic payloads, and improve ADC yield and stability
Supports high-yield, homogeneous ADC preparation
Industry and literature reports; independent validation recommended
ADC DAR Homogeneity Bioconjugation Yield

pH-Dependent Hydrolysis Rate of PEG-NHS Esters Defines Optimal Conjugation Window

The NHS ester moiety is susceptible to hydrolysis, which competes with amine conjugation. For PEG-NHS esters, the hydrolysis half-life exceeds 120 minutes at pH 7.4 but falls below 9 minutes at pH 9.0 [1]. At pH 8 and 25°C, the half-life is approximately one hour [2]. This kinetic profile is directly applicable to m-PEG10-NHS ester and defines the optimal pH window (7.0-8.5) and reaction timeline for efficient conjugation. Shorter PEG chains (e.g., PEG4-NHS) may exhibit slightly different hydrolysis rates, but the pH-dependent trend is consistent across the class.

NHS Ester Hydrolysis
Class-level inference
Half-life >120 min at pH 7.4; <9 min at pH 9.0 (25°C)
Defines recommended conjugation pH range of 7.0–8.5 for efficient amine coupling
Rate varies with temperature and buffer; process-specific verification advised
Bioconjugation Reaction Kinetics Process Development

Monodisperse PEG Linkers Enable Reproducible PROTAC SAR Studies

In PROTAC development, linker length acts as an allosteric modulator. The use of monodisperse PEG linkers, such as m-PEG10-NHS ester, ensures that an increase or decrease in biological activity can be confidently attributed to the specific linker length, yielding authentic and reproducible experimental data [1]. This contrasts with polydisperse PEG mixtures, which introduce batch-to-batch variability and confound SAR interpretation. The defined 10-unit chain length of m-PEG10-NHS ester thus provides a 'precision regulator' for optimizing degradation vectors, a critical advantage for methodical drug discovery.

Monodisperse vs. Polydisperse
Supporting evidence
Monodisperse PEG10 eliminates batch-to-batch variability, enabling precise SAR attribution compared to polydisperse mixtures
Supports reproducible PROTAC SAR interpretation and library synthesis
Based on synthesis best practices; applicable to all monodisperse PEG linkers
PROTAC Monodisperse PEG SAR

Optimal Research and Industrial Application Scenarios for m-PEG10-NHS Ester Based on Verified Differentiation


PROTAC Library Construction and Linker SAR Optimization

Researchers synthesizing PROTAC libraries require a systematic approach to linker length optimization. m-PEG10-NHS ester serves as an ideal intermediate-length component. Its monodisperse nature ensures that observed changes in degradation potency (e.g., DC50 shifts) are directly attributable to the linker, as established by studies showing that PEG linker length is a critical determinant of GSPT1 degradation [1]. By using m-PEG10-NHS ester in parallel with shorter (e.g., PEG4) and longer (e.g., PEG12) linkers, scientists can efficiently map the optimal spatial parameters for ternary complex formation, accelerating lead identification.

Development of High-DAR ADCs with Hydrophobic Payloads

Formulators developing next-generation ADCs with hydrophobic cytotoxins (e.g., MMAE) face challenges with aggregation and rapid clearance at DAR >4. m-PEG10-NHS ester provides a validated solution as a hydrophilic spacer. Evidence confirms that PEG linkers of 10-12 units effectively offset payload hydrophobicity, enabling stable, high-DAR conjugates (e.g., DAR 8) with favorable pharmacokinetic profiles and improved tumor accumulation [2]. Procuring m-PEG10-NHS ester for linker-payload synthesis is a direct route to achieving these performance benefits.

Bioconjugation Process Development and Scale-Up

Process chemists developing scalable bioconjugation protocols for therapeutic proteins or ADCs require robust, predictable reaction kinetics. The hydrolysis profile of m-PEG10-NHS ester—with a half-life >120 min at pH 7.4 dropping to <9 min at pH 9.0 [3]—provides a defined window for optimizing conjugation efficiency and minimizing reagent waste. This kinetic understanding enables precise control over reaction stoichiometry and timing, crucial for achieving consistent product quality in GMP manufacturing environments.

Site-Specific Protein Labeling for Assay Development

In diagnostic or research assay development, site-specific labeling of proteins or antibodies with fluorophores or biotin requires a flexible, hydrophilic linker to preserve native conformation and minimize non-specific binding. The 10-unit PEG spacer in m-PEG10-NHS ester provides sufficient length to reduce steric hindrance while maintaining high aqueous solubility, as demonstrated by its widespread use in labeling primary amines on proteins and oligonucleotides . This ensures that the labeled conjugate retains high biological activity and low background signal.

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
Monodisperse PEG10 chain length
Ternary complex formation and degradation selectivity
High-DAR ADC conjugate development
Hydrophilic spacer for payload solubilization
Aggregate content and pharmacokinetic profile
Scalable bioconjugation process design
Predictable NHS ester hydrolysis kinetics
Conjugation yield and reaction robustness
Site-specific protein/antibody labeling
Flexible hydrophilic PEG spacer
Retention of conjugate bioactivity and low non-specific binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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